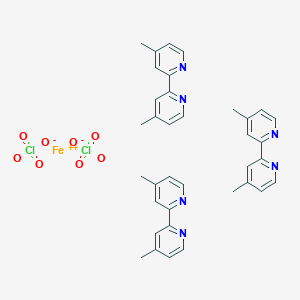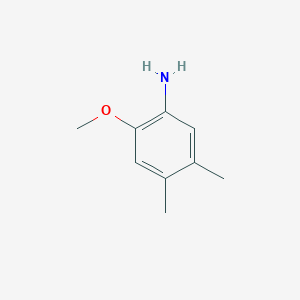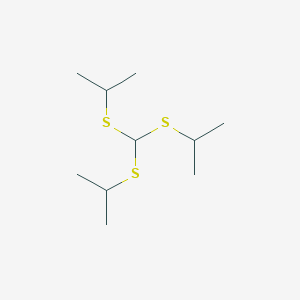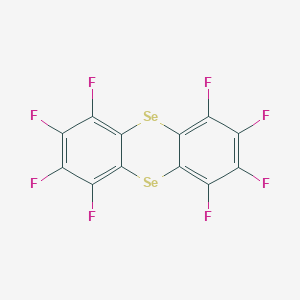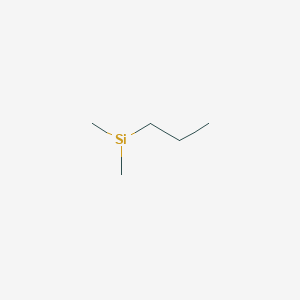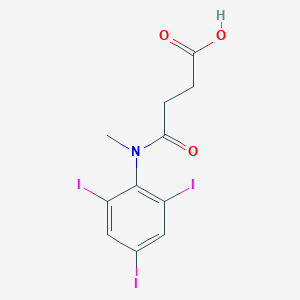
N-Methyl-2',4',6'-triiodosuccinanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2',4',6'-triiodosuccinanilic acid (MISA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MISA is a triiodinated derivative of succinyl anilide, which is synthesized through a multistep process.
Mecanismo De Acción
N-Methyl-2',4',6'-triiodosuccinanilic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to selectively accumulate in certain cells and bind to specific receptors. In cancer cells, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to induce cell death through the activation of caspases, which are enzymes involved in apoptosis. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the contrast of CT scans, allowing for better visualization of tissues and organs. In cancer treatment, N-Methyl-2',4',6'-triiodosuccinanilic acid induces cell death in cancer cells, while sparing normal cells. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-2',4',6'-triiodosuccinanilic acid has several advantages for lab experiments, including its high iodine content, which enhances the contrast of images in medical imaging, and its ability to selectively accumulate in certain cells, making it a useful tool for studying specific cellular processes. However, N-Methyl-2',4',6'-triiodosuccinanilic acid also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for N-Methyl-2',4',6'-triiodosuccinanilic acid research, including the development of new applications in medical imaging and cancer treatment, as well as further studies on its mechanism of action and potential toxicity. Additionally, N-Methyl-2',4',6'-triiodosuccinanilic acid could be used as a tool to study other cellular processes beyond GABA receptors in neuroscience research. Overall, N-Methyl-2',4',6'-triiodosuccinanilic acid has significant potential for various applications, and further research is needed to fully understand its capabilities and limitations.
Métodos De Síntesis
The synthesis of N-Methyl-2',4',6'-triiodosuccinanilic acid involves a multistep process that starts with the reaction of succinic anhydride with aniline to form succinyl anilide. This intermediate product is then reacted with iodine and sodium hydroxide to form the di-iodo derivative. The final step involves the reaction of the di-iodo derivative with methyl iodide to form N-Methyl-2',4',6'-triiodosuccinanilic acid.
Aplicaciones Científicas De Investigación
N-Methyl-2',4',6'-triiodosuccinanilic acid has been extensively studied for its potential applications in various fields, including medical imaging, cancer treatment, and neuroscience research. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid is used as a contrast agent for computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. N-Methyl-2',4',6'-triiodosuccinanilic acid has also been studied for its potential use in cancer treatment, as it has been shown to selectively accumulate in cancer cells and induce cell death. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been used as a tool to study the function of GABA receptors, which are involved in the regulation of neuronal activity.
Propiedades
Número CAS |
18982-98-4 |
|---|---|
Nombre del producto |
N-Methyl-2',4',6'-triiodosuccinanilic acid |
Fórmula molecular |
C11H10I3NO3 |
Peso molecular |
584.91 g/mol |
Nombre IUPAC |
4-oxo-4-(2,4,6-triiodo-N-methylanilino)butanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-15(9(16)2-3-10(17)18)11-7(13)4-6(12)5-8(11)14/h4-5H,2-3H2,1H3,(H,17,18) |
Clave InChI |
DBINQVZCEVWFLC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
SMILES canónico |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
Sinónimos |
3-[[N-Methyl-N-(2,4,6-triiodophenyl)amino]carbonyl]propionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

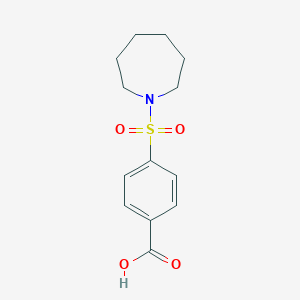


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

